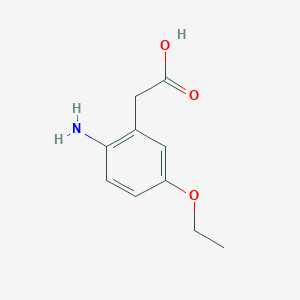

2-(2-Amino-5-ethoxyphenyl)acetic acid

Description

Properties

IUPAC Name |

2-(2-amino-5-ethoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-8-3-4-9(11)7(5-8)6-10(12)13/h3-5H,2,6,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDYSVYJEDAXHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652336 | |

| Record name | (2-Amino-5-ethoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948551-55-1 | |

| Record name | (2-Amino-5-ethoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Amino-5-ethoxyphenyl)acetic acid (CAS 948551-55-1): Elucidating a Data Gap

Senior Application Scientist Note: To our valued researchers, scientists, and drug development professionals, this document serves as a transparent account of the current public knowledge regarding 2-(2-Amino-5-ethoxyphenyl)acetic acid, CAS 948551-55-1. In the spirit of rigorous scientific integrity, it is as crucial to report the absence of data as it is to present established findings. Our comprehensive investigation across numerous chemical and scientific databases has revealed that there is currently no publicly available technical information for this specific compound.

Chemical Identity and CAS Number Verification

A thorough search for the compound with the chemical name 2-(2-Amino-5-ethoxyphenyl)acetic acid and CAS number 948551-55-1 did not yield any verifiable results in prominent chemical databases, including PubChem, Chemical Abstracts Service (CAS), and commercial supplier catalogs. This suggests several possibilities:

-

The compound may be a novel or proprietary substance that has not been disclosed in public literature.

-

The CAS number may have been assigned to a compound that is not yet commercially available or widely studied.

-

There may be an error in the provided chemical name or CAS number.

It is important to note that searches for this specific chemical name and CAS number did not return any data regarding its synthesis, physical or chemical properties, spectral data, or biological activity.

Distinguishing from Structurally Related, Documented Compounds

It is critical to avoid confusion with similarly named but structurally distinct compounds for which data is available. A frequent result in our searches was for 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (CAS 134978-97-5). This compound, often used as a PEG linker in biochemical applications, has a significantly different structure from the requested molecule, as it is an aliphatic ether and not an aromatic phenylacetic acid derivative.

Other related but distinct documented compounds include:

-

2-Aminophenylacetic acid (CAS 3342-78-7)[1]

-

2-amino-2-(2-hydroxyphenyl)acetic acid (CAS 25178-38-5)

-

2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid [2]

The properties and applications of these molecules should not be extrapolated to the requested compound due to significant structural differences.

Hypothetical Structure and Potential Research Areas

While no data exists, we can postulate the structure of 2-(2-Amino-5-ethoxyphenyl)acetic acid based on its IUPAC name. This structure would feature a phenylacetic acid core with an amino group at the 2-position and an ethoxy group at the 5-position of the phenyl ring.

Should this compound be synthesized in the future, its bifunctional nature (possessing both an amino and a carboxylic acid group) and the substituted phenyl ring could make it a target of interest in several areas of research and development:

-

Pharmaceutical Scaffolding: As a substituted phenylacetic acid, it could serve as a building block for the synthesis of more complex molecules with potential therapeutic activities. Non-steroidal anti-inflammatory drugs (NSAIDs) are a well-known class of drugs based on this core structure.

-

Chelating Agents: The presence of the amino and carboxylic acid groups in proximity on an aromatic ring might confer metal-chelating properties.

-

Polymer Chemistry: The functional groups could allow it to be incorporated as a monomer in the synthesis of novel polymers with specific properties.

Proposed Workflow for Future Characterization

For researchers who may synthesize or acquire this compound, a standard workflow for its characterization would be essential. The following diagram outlines a logical experimental sequence to establish its properties.

Figure 1: A proposed experimental workflow for the initial characterization of a novel compound like 2-(2-Amino-5-ethoxyphenyl)acetic acid.

Conclusion and Path Forward

This technical guide transparently communicates the current lack of public scientific data for 2-(2-Amino-5-ethoxyphenyl)acetic acid, CAS 948551-55-1. For professionals in research and drug development, it is imperative to verify the identity and properties of any starting materials or novel compounds through rigorous analytical methods.

We encourage any researchers with data on this compound to publish their findings to contribute to the collective knowledge of the scientific community. As new information becomes available, this guide will be updated to reflect the current state of understanding.

References

Due to the absence of specific literature for the topic compound, a formal reference list cannot be generated. The citations included in the text refer to related but distinct chemical entities and are provided for contextual and comparative purposes.

Sources

An In-depth Technical Guide to the Chemical Structure and Properties of 2-Aminophenylacetic Acid

Senior Application Scientist Note: Initial database searches for the compound "2-amino-5-ethoxyphenylacetic acid" did not yield a known chemical entity with corresponding characterization data. This guide has therefore been developed to provide a comprehensive technical overview of the closely related and well-documented structural analog, 2-Aminophenylacetic Acid (CAS No. 3342-78-7). This foundational molecule shares the core 2-aminophenylacetic acid scaffold, and this document will serve as an in-depth resource for researchers, scientists, and drug development professionals. A concluding section will provide a theoretical analysis of the potential structural and physicochemical impact of an ethoxy substituent at the 5-position.

Molecular Structure and Chemical Identity

2-Aminophenylacetic acid, systematically named 2-(2-aminophenyl)acetic acid, is an organic compound featuring a phenyl ring substituted with an amino group (-NH₂) and an acetic acid moiety (-CH₂COOH) at adjacent positions (ortho substitution).[1] This arrangement of functional groups imparts amphoteric properties to the molecule, allowing it to act as both a weak acid and a weak base.[2]

The presence of both a primary amine and a carboxylic acid makes it a valuable building block in synthetic organic chemistry, particularly in the construction of heterocyclic systems and as a precursor in pharmaceutical synthesis.[2]

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-(2-aminophenyl)acetic acid | [1] |

| CAS Number | 3342-78-7 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)O)N | [1] |

| InChI Key | KHMNCHDUSFCTGK-UHFFFAOYSA-N | [1] |

digraph "2_Aminophenylacetic_Acid_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2,0.5!"]; C8 [label="C", pos="3.5,0.5!"]; O1 [label="O", pos="4,1.5!"]; O2 [label="OH", pos="4,-0.5!"]; N1 [label="NH₂", pos="-1.5,1!"];

// Edges for the benzene ring with alternating double bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Substituents C1 -- N1 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- O1 [label=""]; C8 -- O2 [label=""];

// Positioning nodes for aclear2D structure C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; }

Caption: 2D Chemical Structure of 2-Aminophenylacetic Acid.

Physicochemical Properties

2-Aminophenylacetic acid typically presents as a white to off-white crystalline solid.[2] Its solubility in water and various organic solvents is a key characteristic, stemming from its polar amino and carboxylic acid functional groups.[2]

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 123-127 °C | [3] |

| Boiling Point | 344.4 ± 17.0 °C at 760 mmHg | [3] |

| Solubility | Soluble in water and various organic solvents | [2] |

Synthesis of 2-Aminophenylacetic Acid

A notable and well-documented synthesis of 2-aminophenylacetic acid proceeds via the Schmidt reaction on 2-indanone, followed by hydrolysis of the resulting lactam. This method provides an efficient route to the target molecule from a commercially available starting material.

Synthetic Workflow

Caption: Synthetic workflow for 2-aminophenylacetic acid from 2-indanone.

Experimental Protocol: Synthesis from 2-Indanone

This protocol is adapted from the procedure described in U.S. Patent 3,796,716.[4]

Step 1: Synthesis of o-Aminomethylphenylacetic Acid Lactam

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, suspend 2-indanone (0.186 mol) and sodium azide (0.4 mol) in 1 L of chloroform.

-

Acid Addition: Stir the suspension and add 100 mL of concentrated sulfuric acid dropwise. The rate of addition should be controlled to maintain the reaction temperature between 33-37 °C. The use of an ice bath may be necessary to manage the exotherm.

-

Causality: The Schmidt reaction is an acid-catalyzed reaction. The controlled addition of sulfuric acid is crucial to prevent overheating and potential side reactions, ensuring the selective formation of the desired lactam.

-

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours.

-

Workup: Pour the reaction mixture into 800 g of crushed ice. Separate the chloroform layer. Extract the aqueous phase three times with 300 mL portions of chloroform.

-

Isolation: The combined chloroform extracts contain the o-aminomethylphenylacetic acid lactam, which can be purified by crystallization.

Step 2: Hydrolysis to 2-Aminophenylacetic Acid Hydrochloride

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the o-aminomethylphenylacetic acid lactam (0.05 mol) and 50 mL of concentrated hydrochloric acid.

-

Reflux: Heat the mixture to reflux and maintain for 3 hours.

-

Causality: The strong acidic conditions and elevated temperature are necessary to hydrolyze the stable amide bond of the lactam, opening the ring to form the amino acid hydrochloride salt.

-

-

Purification: After reflux, the hot reaction mixture can be treated with activated carbon to remove colored impurities, followed by filtration.

-

Isolation: Concentrate the filtrate to dryness under reduced pressure to yield the crystalline 2-aminophenylacetic acid hydrochloride.[4] The free amino acid can be obtained by neutralization.

Spectroscopic Analysis

The structural elucidation of 2-aminophenylacetic acid is confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (4H): A complex multiplet pattern is expected in the aromatic region (approximately δ 6.7-7.2 ppm) corresponding to the four protons on the disubstituted benzene ring.

-

Methylene Protons (-CH₂-): A singlet at approximately δ 3.6 ppm is anticipated for the two protons of the methylene group adjacent to the carboxylic acid and the aromatic ring.

-

Amino Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration, would appear for the two amine protons. In DMSO-d₆, this might be around δ 5.0 ppm.

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected at a downfield chemical shift (δ > 10 ppm) for the acidic proton.

¹³C NMR Spectroscopy (Predicted)

-

Carboxyl Carbon (-COOH): A signal is expected around δ 173 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 115-145 ppm). The carbon bearing the amino group (C-NH₂) would be the most upfield due to the electron-donating effect of the nitrogen.

-

Methylene Carbon (-CH₂-): A signal around δ 40 ppm is predicted for the methylene carbon.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

-

N-H Stretch (Amine): Two sharp to medium bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹ for the carbonyl group.

-

C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 151. A prominent fragment would be the loss of the carboxyl group (-COOH), resulting in a peak at m/z = 106.[1]

Reactivity and Applications in Drug Development

The bifunctional nature of 2-aminophenylacetic acid makes it a versatile intermediate in organic synthesis.

Key Reactions

Caption: Reactivity profile of 2-aminophenylacetic acid.

The primary amine can undergo acylation, alkylation, and diazotization reactions. The carboxylic acid moiety can be converted to esters, amides, and acid chlorides. This dual reactivity allows for its use as a scaffold to build more complex molecules. For instance, intramolecular condensation reactions can lead to the formation of heterocyclic compounds such as oxindoles.[3]

Role in Pharmaceutical Research

Amines and carboxylic acids are fundamental functional groups in a vast number of active pharmaceutical ingredients (APIs).[5] 2-Aminophenylacetic acid serves as a valuable starting material or intermediate in the synthesis of various biologically active compounds.[2] Its structure is a fragment of some non-steroidal anti-inflammatory drugs (NSAIDs). The amino group can be a key interaction point with biological targets, while the carboxylic acid group often enhances water solubility and can also participate in binding.

Theoretical Considerations: The Effect of a 5-Ethoxy Substituent

While "2-amino-5-ethoxyphenylacetic acid" is not a readily documented compound, we can predict the influence of an ethoxy group (-OCH₂CH₃) at the 5-position on the phenyl ring based on established chemical principles.

-

Electronic Effects: The ethoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Overall, it is considered an activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. This would likely increase the nucleophilicity of the amino group.

-

Physicochemical Properties: The addition of the ethoxy group would increase the molecular weight and likely the lipophilicity of the molecule, which could affect its solubility profile and its interaction with biological membranes.

-

Spectroscopic Data:

-

¹H NMR: The ethoxy group would introduce a triplet (for the -CH₃) and a quartet (for the -OCH₂-) in the upfield region of the spectrum. The substitution pattern on the aromatic ring would also change, leading to a different set of signals for the aromatic protons.

-

¹³C NMR: Two additional signals would appear for the carbons of the ethoxy group. The electronic effect of the ethoxy group would also cause shifts in the signals of the aromatic carbons.

-

Handling and Safety

2-Aminophenylacetic acid is classified as an irritant.[1] It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere.

Conclusion

2-Aminophenylacetic acid is a well-characterized bifunctional molecule with significant utility in organic synthesis and pharmaceutical research. Its straightforward synthesis and the presence of two reactive functional groups make it a valuable building block for the creation of more complex and potentially biologically active compounds. While its 5-ethoxy derivative is not documented, an understanding of the properties of the parent compound provides a strong foundation for the theoretical design and potential synthesis of novel derivatives for further investigation.

References

-

Chemsrc. (2025, September 2). 2-Aminophenylaceticacid | CAS#:3342-78-7. Retrieved March 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminophenylacetic acid. PubChem. Retrieved March 6, 2026, from [Link]

- Naito, T., & Okumura, J. (1974). Production of o-aminophenylacetic acid. U.S. Patent No. 3,796,716. Washington, DC: U.S.

- Robertson, G. R. (1922). p-AMINOPHENYLACETIC ACID. Organic Syntheses, 2, 6. doi:10.15227/orgsyn.002.0006

- Royal Society of Chemistry. (2016). Structural and spectroscopic insight into the metal binding properties of the o-aminophenol-N,N,O-triacetic acid (APTRA)

- MDPI. (n.d.). 1H and 13C NMR spectra of compound 2a.

-

Pharmaffiliates. (n.d.). CAS No : 3342-78-7 | Product Name : 2-Aminophenylacetic Acid. Retrieved March 6, 2026, from [Link]

- BenchChem. (2025). Spectroscopic Characterization of (3-Amino-4-hydroxyphenyl)acetic acid: A Technical Guide.

- Marvel, C. S., & Noyes, W. A. (1920). dl-PHENYLGLYCINE. Organic Syntheses, 1, 84. doi:10.15227/orgsyn.001.0084

- Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284.

- Bedair, A. H., et al. (2025, August 9). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.

- BenchChem. (2025). FTIR and Mass Spectrometry analysis of "2-Amino-1-(4-hydroxyphenyl)ethanone".

-

Wikipedia. (n.d.). Organic Syntheses. Retrieved March 6, 2026, from [Link]

-

Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved March 6, 2026, from [Link]

Sources

- 1. 2-Aminophenylacetic acid | C8H9NO2 | CID 583776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3342-78-7: 2-Aminophenylacetic acid | CymitQuimica [cymitquimica.com]

- 3. 2-Aminophenylaceticacid | CAS#:3342-78-7 | Chemsrc [chemsrc.com]

- 4. US3796716A - Production of o-aminophenylacetic acid - Google Patents [patents.google.com]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. p-Aminophenylacetic acid(1197-55-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to (2-Amino-5-ethoxyphenyl)acetic Acid: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive exploration of (2-amino-5-ethoxyphenyl)acetic acid, a functionalized aromatic amino acid. While specific literature on this compound is not abundant, this document extrapolates from established chemical principles and the well-documented chemistry of related aminophenylacetic acid derivatives to provide a robust framework for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, predicted physicochemical properties, plausible synthetic methodologies, and potential biological activities, grounding our discussion in authoritative chemical literature.

Chemical Identity and Nomenclature

(2-Amino-5-ethoxyphenyl)acetic acid is a derivative of phenylacetic acid featuring both an amino and an ethoxy substituent on the phenyl ring. These functional groups are anticipated to significantly influence the molecule's chemical and biological properties.

IUPAC Name: (2-Amino-5-ethoxyphenyl)acetic acid

Synonyms:

-

2-(2-Amino-5-ethoxyphenyl)ethanoic acid

-

5-Ethoxy-2-aminophenylacetic acid

Chemical Structure:

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, including drug development where factors like solubility and lipophilicity are paramount. The properties of (2-amino-5-ethoxyphenyl)acetic acid are predicted based on its structure and comparison with analogous compounds like 4-aminophenylacetic acid.[1][2]

| Property | Predicted Value/Information | Rationale and References |

| Molecular Formula | C10H13NO3 | Based on the chemical structure. |

| Molecular Weight | 195.22 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for similar aromatic amino acids.[1] |

| Solubility | Soluble in water and polar organic solvents. | The presence of the polar amino and carboxylic acid groups suggests good solubility in polar solvents through hydrogen bonding. The ethoxy group may slightly increase lipophilicity compared to a hydroxyl group. The overall solubility is likely pH-dependent.[1] |

| pKa | ~4-5 (carboxylic acid), ~3-4 (anilinium ion) | The carboxylic acid pKa is expected to be in the typical range for phenylacetic acids. The anilinium pKa is expected to be lower than that of aliphatic amines due to the electron-withdrawing nature of the phenyl ring. |

Synthesis of (2-Amino-5-ethoxyphenyl)acetic Acid

Proposed Synthetic Pathway: Hydrolysis of Benzyl Cyanide

This classic and reliable method is widely used for preparing phenylacetic acids.[3] The key is the synthesis of the precursor, (2-amino-5-ethoxyphenyl)acetonitrile.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (2-Amino-5-ethoxyphenyl)acetonitrile

A more feasible, though multi-step, laboratory synthesis could proceed as follows:

-

Nitration of 4-ethoxyphenylacetic acid: To introduce a nitro group, which can later be reduced to the amine.

-

Reduction of the nitro group: To yield 2-amino-5-ethoxyphenylacetic acid.

Let's detail a more robust synthetic strategy starting from a commercially available material. A common strategy for substituted phenylacetic acids is the Suzuki coupling reaction.[4]

Proposed Protocol via Suzuki Coupling:

-

Preparation of a suitable boronic acid or ester: This could be derived from 2-amino-5-ethoxyaniline.

-

Suzuki Coupling: The boronic acid derivative would be coupled with a haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a palladium catalyst.

-

Hydrolysis: The resulting ester would be hydrolyzed to the final carboxylic acid.

Step 2: Acid-Catalyzed Hydrolysis of (2-Amino-5-ethoxyphenyl)acetonitrile

This protocol is adapted from general procedures for benzyl cyanide hydrolysis.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (2-amino-5-ethoxyphenyl)acetonitrile (1.0 eq), concentrated sulfuric acid (3.0 eq), and water (5.0 eq).

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Isolation: The product, (2-amino-5-ethoxyphenyl)acetic acid, may precipitate. Adjusting the pH to the isoelectric point will maximize precipitation. Collect the solid by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Potential Applications and Biological Activity

The structural motifs within (2-amino-5-ethoxyphenyl)acetic acid suggest several potential areas of application in drug discovery and development. The aminophenylacetic acid scaffold is present in a number of biologically active compounds.[5][6]

Antimicrobial and Anti-inflammatory Agents

Derivatives of 4-aminophenylacetic acid have been synthesized and evaluated for their antimicrobial properties, with some showing promising results.[5][6][7] The presence of the amino and carboxylic acid groups allows for the synthesis of a wide range of amide and ester derivatives, which can be screened for biological activity. Additionally, some phenylacetic acid derivatives are known to possess anti-inflammatory activity.[1]

Peptide Mimetics and Drug Delivery

Aminophenylacetic acids can serve as peptide mimics, which are compounds that imitate the structure and function of peptides.[5] The incorporation of such unnatural amino acids can lead to peptides with enhanced stability and novel biological activities. The ethoxy group may also modulate the pharmacokinetic properties of a parent drug molecule.

Building Block in Organic Synthesis

Substituted phenylacetic acids are valuable intermediates in organic synthesis.[3] (2-Amino-5-ethoxyphenyl)acetic acid could serve as a versatile starting material for the synthesis of more complex molecules, including heterocyclic compounds with potential pharmacological activities.

Conclusion

(2-Amino-5-ethoxyphenyl)acetic acid represents an interesting, albeit under-explored, chemical entity. Based on the established chemistry of its structural analogs, it is predicted to be a crystalline solid with good solubility in polar solvents. Its synthesis is achievable through well-established methodologies for functionalized phenylacetic acids, such as the hydrolysis of a benzyl cyanide precursor. The presence of the amino, ethoxy, and carboxylic acid functional groups makes it a promising scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory drug discovery. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.

References

-

Solubility of Things. (n.d.). 4-Aminophenylacetic acid. [Link]

- Bedair, A. H., Ali, F. M., El-Agrody, A. M., Eid, F. A., El-Nassag, M. A. A., & El-Sherbeny, G. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273–284.

- Google Patents. (n.d.).

-

PubMed. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

ResearchGate. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. [Link]

-

Journal of the Chemical Society C: Organic. (1968). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. [Link]

-

PubChem. (n.d.). CID 158612056 | C12H26N2O8. [Link]

-

PubChem. (n.d.). 4-Aminophenylacetic acid. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. inventivapharma.com [inventivapharma.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Strategic Sourcing & Technical Profile: 2-(2-Amino-5-ethoxyphenyl)acetic acid

The following technical guide is structured to address the sourcing, validation, and handling of 2-(2-Amino-5-ethoxyphenyl)acetic acid , a specialized fine chemical intermediate.

Executive Summary

2-(2-Amino-5-ethoxyphenyl)acetic acid (CAS 948551-55-1 ) is a critical yet labile building block used primarily in the synthesis of 5-ethoxyindoline and 5-ethoxy-2-oxindole scaffolds.[1] These motifs are foundational in the development of tyrosine kinase inhibitors (TKIs) and specific GPCR antagonists.[1]

Sourcing Challenge: This compound exhibits a high propensity for spontaneous intramolecular cyclization to form 5-ethoxy-2-oxindole (Lactam).[1] Consequently, "Research Grade" sourcing requires a strict distinction between the open-chain free acid (often supplied as a hydrochloride salt to maintain stability) and the cyclized lactam.[1] This guide provides a vetted supplier landscape and a technical validation protocol to ensure material integrity.[1]

Chemical Profile & Technical Context

Identity & Physicochemical Properties

The target molecule is an aniline derivative substituted with an acetic acid moiety.[1] Its stability is pH-dependent; under neutral or basic conditions, the amino group attacks the carboxyl carbonyl, leading to rapid cyclization.[1]

| Property | Specification |

| Chemical Name | 2-(2-Amino-5-ethoxyphenyl)acetic acid |

| CAS Number | 948551-55-1 (Open Acid) / 87234-49-9 (Lactam form) |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Key Impurity | 5-Ethoxy-2-oxindole (Cyclization product) |

| Preferred Form | Hydrochloride Salt (HCl) - Stabilizes open chain |

| Solubility | DMSO, Methanol; sparingly soluble in non-polar solvents.[1] |

Mechanism of Instability (Cyclization Equilibrium)

Understanding the behavior of this molecule is prerequisite to sourcing.[1] If a supplier provides the "Free Base" without specific stabilization, you will likely receive the Oxindole.[1]

Figure 1: The spontaneous cyclization pathway of 2-(2-Amino-5-ethoxyphenyl)acetic acid.[1] Sourcing the HCl salt prevents the transition to the Lactam (Red Box).[1]

Supplier Landscape & Sourcing Strategy

Due to the niche nature of this intermediate, it is rarely stocked by broad-catalog distributors (e.g., Sigma-Aldrich, Fisher) in the open-chain form.[1] Sourcing relies on specialized fine chemical manufacturers, primarily in the APAC region, or custom synthesis houses.[1]

Tier 1: Specialized Research Suppliers (High Reliability)

These suppliers are verified to list the specific CAS 948551-55-1 or have the capability to synthesize the salt form to order.[1]

| Supplier | Type | Region | Reliability Rating | Notes |

| Alfa Chemistry | Catalog/Custom | USA/Global | High | Lists related indolinones; capable of custom salt formation.[1] |

| Leap Chem Co., Ltd | Fine Chemical | China | Medium-High | Specializes in niche phenylacetic acid derivatives.[1] |

| Ambeed | Catalog | USA | High | Often stocks the cyclized form; inquiry required for open acid.[1] |

| BOC Sciences | CRO/Custom | USA | High | Best for "Made-to-Order" with specific CoA requirements (e.g., NMR validation).[1] |

Tier 2: Bulk/Aggregator Sources (Verification Required)

Use these sources for bulk intermediates but require strict pre-shipment sample validation.[1]

-

Dayang Chem (Hangzhou) [1]

-

Xiamen Equation Chemical

-

GuideChem / ChemicalBook Aggregators (Use caution: verify if they are selling the lactam CAS 87234-49-9 mislabeled as the acid).[1]

Procurement Protocol

When requesting quotes, do not rely solely on the chemical name. Use the following specification clause to ensure you receive the correct material:

"Request for Quotation: 2-(2-Amino-5-ethoxyphenyl)acetic acid (CAS 948551-55-1).

Form: Hydrochloride Salt (preferred) or Free Acid stored under inert gas. [1] * Critical Specification: Material must contain <2% 5-Ethoxy-2-oxindole (CAS 87234-49-9) impurity. [1] * Validation: Supplier must provide H-NMR showing distinct methylene protons for the acetic acid group (approx. δ 3.5 ppm) vs. the lactam ring."[1]

Quality Assurance & Validation Protocols

Upon receipt of the material, the following self-validating workflow must be executed immediately. The material is hygroscopic and prone to cyclization if exposed to moisture and ambient temperature.[1]

Analytical Discrimination (HPLC)

Standard reverse-phase HPLC can separate the acid from the lactam.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 20 minutes.

-

Expected Result: The Free Acid is more polar and will elute earlier than the Oxindole (Lactam).[1]

Structural Confirmation (1H-NMR)

NMR is the definitive method to distinguish the open chain from the closed ring.[1]

-

Solvent: DMSO-d6 (Avoid CDCl3 if material is free amine, as trace acid in chloroform can catalyze cyclization).[1]

-

Diagnostic Peaks:

-

Open Acid: Singlet at ~3.4–3.6 ppm (Ar-CH₂-COOH).[1] Broad exchangeable peaks for -NH₂ and -COOH.[1]

-

Oxindole (Impurity): Singlet at ~3.5 ppm (Ring CH₂) but typically shifted; Amide -NH singlet at ~10.2 ppm .[1]

-

Key Differentiator: The absence of the carboxylic acid proton and the presence of a sharp amide proton indicates cyclization.[1]

-

Handling, Safety & Stability

Storage Conditions

-

Temperature: -20°C (Critical).

-

Atmosphere: Argon or Nitrogen (Hygroscopic).[1]

-

Container: Amber glass with parafilm seal.[1]

Experimental Usage

-

Reconstitution: Dissolve in buffer/solvent immediately prior to use.

-

Reaction pH: If using the open acid for coupling reactions (e.g., amide bond formation), maintain a pH < 7 until the coupling reagent is active to prevent competing cyclization.[1]

-

Safety: Standard PPE for irritants.[1] No specific high-toxicity alerts, but treat as a potential skin/eye irritant (H315/H319).[1]

References

-

PubChem Compound Summary. (2025). 2-(2-Amino-5-ethoxyphenyl)acetic acid (CAS 948551-55-1).[1][4] National Center for Biotechnology Information.[1] [Link]

-

BuyersGuideChem. (2025). Global Suppliers for 2-Amino-5-ethoxyphenylacetic acid. [Link][1]

Sources

Technical Guide: Physical Properties and Handling of 2-(2-Amino-5-ethoxyphenyl)acetic Acid

This guide provides an in-depth technical analysis of 2-(2-Amino-5-ethoxyphenyl)acetic acid (CAS 948551-55-1), a critical intermediate in the synthesis of indoline-based pharmaceutical agents.

Executive Summary

2-(2-Amino-5-ethoxyphenyl)acetic acid is a bifunctional aromatic building block characterized by an amino group ortho to an acetic acid moiety.[1] This structural arrangement renders the compound inherently reactive, specifically prone to intramolecular dehydration to form 5-ethoxyoxindole (5-ethoxyindolin-2-one). It serves as a pivotal intermediate in the synthesis of alpha-1 adrenergic receptor antagonists, such as Silodosin . Researchers handling this solid must prioritize humidity control and low-temperature storage to prevent spontaneous lactamization.

Chemical Identity & Structural Specifications

The compound is an aniline derivative substituted with an ethoxy group at the 5-position (meta to the amino group, para to the acetic acid side chain relative to the ring numbering starting from the acetic acid attachment, or more commonly numbered relative to the amino group).

Nomenclature & Identifiers

| Property | Detail |

| Chemical Name | 2-(2-Amino-5-ethoxyphenyl)acetic acid |

| CAS Number | 948551-55-1 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| SMILES | CCOc1ccc(CC(=O)O)c(N)c1 |

| Key Moiety | o-Aminoacetic acid (Precursor to Oxindole) |

Physical Properties

As a solid, 2-(2-Amino-5-ethoxyphenyl)acetic acid exhibits properties typical of zwitterionic amino acids, yet its stability is compromised by the favorable thermodynamics of ring closure.

Solid State Characteristics

| Property | Description / Value | Technical Insight |

| Physical State | Solid (Crystalline powder) | Typically isolated as an off-white to beige powder. Color darkening indicates oxidation of the amino group. |

| Melting Point | Decomposes (Approx. 115–125°C) | Critical: Often exhibits a broad melting range due to in situ cyclization to 5-ethoxyoxindole (MP ~138–140°C) upon heating. |

| Solubility | Amphoteric | Soluble in dilute aqueous acids (forming HCl salts) and bases (forming carboxylate salts). Moderately soluble in polar organic solvents (DMSO, Methanol). |

| pKa (Predicted) | ~4.5 (COOH), ~3.5 (NH₃⁺) | Exists as a zwitterion in neutral aqueous media, affecting extraction efficiency. |

| Hygroscopicity | Moderate | Moisture accelerates lactamization; store under desiccant. |

Stability & Reactivity Profile (The "Lactamization Trap")

The defining physical property of this solid is its kinetic instability . In solution or upon heating, the nucleophilic amine attacks the electrophilic carbonyl of the acetic acid group.

-

Reaction: Intramolecular condensation (Dehydration).

-

Product: 5-Ethoxyindolin-2-one (5-Ethoxyoxindole).

-

Catalysts: Acidic pH, Heat, Dehydrating agents.

Synthesis & Reaction Pathways

The generation of 2-(2-Amino-5-ethoxyphenyl)acetic acid typically proceeds via the reduction of its nitro-precursor. This workflow is critical for researchers aiming to isolate the acid rather than the lactam.

Experimental Workflow

-

Precursor: 2-(2-Nitro-5-ethoxyphenyl)acetic acid.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl).

-

Isolation: Careful neutralization to isoelectric point at low temperature (<5°C) to precipitate the amino acid without triggering cyclization.

Pathway Visualization

The following diagram illustrates the synthesis and the competing cyclization pathway.

Figure 1: Reaction pathway showing the reduction of the nitro precursor and the spontaneous cyclization of the amino acid to the oxindole form.

Applications in Drug Development

This compound is a primary building block for Indoline and Indole scaffolds used in urological pharmaceuticals.

Key Role in Silodosin Synthesis

Silodosin (KMD-3213), an

-

Starting Material: 2-(2-Amino-5-ethoxyphenyl)acetic acid (generated in situ).

-

Cyclization: Converted to 5-ethoxyindolin-2-one.

-

Functionalization: The oxindole is reduced to 5-ethoxyindoline, then acylated and alkylated to build the final drug structure.

Protocol Note: Due to the instability of the open-chain amino acid, industrial protocols often proceed directly from the nitro compound to the oxindole without isolating the amino acid solid.

Handling & Analytical Protocols

Storage Recommendations

-

Temperature: Store at -20°C to inhibit solid-state cyclization.

-

Atmosphere: Inert gas (Argon/Nitrogen) is recommended to prevent oxidation of the aniline moiety.

-

Container: Amber glass to protect from light.

Analytical Validation

To confirm the identity of the solid and ensure it has not cyclized:

-

¹H-NMR (DMSO-d₆):

-

Look for the methylene singlet (-CH₂-COOH) around δ 3.4–3.6 ppm .

-

Cyclization Check: If the peak shifts or splits (due to the rigid oxindole ring), significant lactamization has occurred.

-

Look for the Carboxylic Acid proton (broad, >11 ppm). Absence suggests lactam formation.

-

-

HPLC: Use a buffered mobile phase (neutral pH) to prevent on-column cyclization during analysis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3464498 (Analogous Structure). Retrieved from [Link]

- U.S. Patent Office.Process for producing indoline derivatives (Silodosin intermediates). (General reference to art of 5-ethoxyindoline synthesis).

Sources

Technical Guide: Solubility Profiling of 2-Amino-5-ethoxyphenylacetic Acid

[1]

Executive Summary

2-Amino-5-ethoxyphenylacetic acid (CAS: 7292-58-2) is a critical chiral intermediate in the synthesis of sulfamoyl-substituted phenethylamine antagonists, most notably Tamsulosin (Flomax).[1] As a zwitterionic phenylglycine derivative, its solubility profile is complex and non-linear, governed heavily by solution pH and solvent polarity.

This guide provides a technical analysis of its solubility behavior in Water vs. Dimethyl Sulfoxide (DMSO) . It addresses the specific challenges researchers face during process optimization: the "solubility null" at the isoelectric point in aqueous media and the utility of DMSO as a universal solvent for stock preparation and biological assays.

Physicochemical Profile & Structural Analysis[1][2]

To understand the solubility data, one must first understand the molecule's competing functional groups.

| Property | Value (Predicted/Analogous) | Structural Implication |

| Molecular Formula | C₁₀H₁₃NO₃ | Moderate molecular weight (195.22 g/mol ).[1] |

| Functional Groups | 1° Amine (-NH₂), Carboxylic Acid (-COOH), Ethoxy Ether (-OEt) | Amphoteric nature (acidic & basic centers).[1] |

| pKa (Acidic) | ~2.0 – 2.2 | Carboxyl deprotonation (COOH → COO⁻).[1] |

| pKa (Basic) | ~9.0 – 9.4 | Amine protonation (NH₂ → NH₃⁺).[1] |

| Isoelectric Point (pI) | ~5.5 – 6.0 | pH region of minimum aqueous solubility .[1] |

| LogP | ~0.5 – 1.0 | The ethoxy group increases lipophilicity compared to phenylglycine (LogP -1.7), reducing water solubility.[1] |

The Zwitterion Effect

In aqueous solution, 2-amino-5-ethoxyphenylacetic acid exists primarily as a zwitterion (inner salt) across the neutral pH range.[1] The electrostatic attraction between the ammonium cation and carboxylate anion creates a high lattice energy crystal structure that resists dissolution in water, despite the molecule's polarity.

Solubility Data Analysis: Water vs. DMSO

The solubility contrast between water and DMSO is driven by the solvent's ability to disrupt the zwitterionic crystal lattice.

A. Water Solubility (pH Dependent)

Water solubility is not a single value ; it is a function of pH.[1]

-

pH 1–2 (Acidic): High Solubility. The amine is fully protonated (

), and the carboxylic acid is protonated ( -

pH 5–6 (Isoelectric Point): Critical Low Solubility. The molecule exists as a net-neutral zwitterion (

).[1] Intermolecular ionic bonds stabilize the solid phase, causing precipitation. -

pH > 10 (Basic): High Solubility. The amine is deprotonated (

), and the carboxyl is ionized (

B. DMSO Solubility (Aprotic Power)

DMSO (Dimethyl Sulfoxide) is a dipolar aprotic solvent.[1] It excels at dissolving this compound because:

-

H-Bond Acceptance: The sulfoxide oxygen is a powerful hydrogen bond acceptor, interacting with the amine hydrogens.[1]

-

Lattice Disruption: DMSO surrounds the zwitterionic charges but does not stabilize the crystal lattice as water does, effectively "pulling" the molecule into solution.

-

Capacity: Solubility in DMSO typically exceeds 100 mg/mL , making it the standard for preparing stock solutions for NMR or biological assays.[1]

Comparative Solubility Table

| Solvent System | Solubility Classification | Estimated Range (25°C) | Mechanism of Action |

| Water (pH 5.5) | Sparingly Soluble | < 5 mg/mL | Zwitterionic lattice stabilization.[1] |

| 0.1 M HCl (pH 1) | Freely Soluble | > 50 mg/mL | Cation formation ( |

| 0.1 M NaOH (pH 13) | Freely Soluble | > 50 mg/mL | Anion formation ( |

| DMSO (Pure) | Very Soluble | > 100 mg/mL | Dipolar interaction; lattice disruption.[1] |

| Ethanol | Slightly Soluble | 5–15 mg/mL | Moderate polarity; lacks ionic solvation power.[1] |

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise solubility data for regulatory or process chemistry purposes.[1]

Materials:

-

2-amino-5-ethoxyphenylacetic acid (Solid standard)[1]

-

Solvents: HPLC-grade Water, DMSO, 0.1M HCl, 0.1M NaOH

-

Apparatus: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC system

Workflow:

-

Saturation: Add excess solid compound (~50 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours.

-

Visual Check: If the solution becomes clear, add more solid until a precipitate remains.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant using a 0.45 µm filter (pre-saturated to prevent adsorption).[1]

-

Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC-UV (254 nm).

Protocol B: Kinetic Solubility (High-Throughput)

Use this for rapid screening during early-stage development.[1]

Workflow:

-

Prepare a 10 mM stock solution in DMSO.

-

Spike into aqueous buffer (PBS, pH 7.4) to a final concentration of 2% DMSO.

-

Measure turbidity via UV-Vis absorbance at 620 nm (where the compound does not absorb).[1]

-

Precipitation Point: The concentration at which OD620 rises above baseline indicates the kinetic solubility limit.[1]

Process Implications & Visualization

Tamsulosin Synthesis Relevance

In the industrial synthesis of Tamsulosin, this intermediate is often purified via isoelectric precipitation .

-

The reaction mixture (often in basic water/alcohol) is acidified.[1]

-

As pH drops through 9 → 7 → 5.5, the solubility crashes.[1]

-

The product crystallizes out at the isoelectric point (pH ~5.5).[1]

-

Further acidification (pH < 2) would re-dissolve the impurity/product, leading to yield loss.[1]

Solubility Logic Diagram

Caption: Solubility behavior of 2-amino-5-ethoxyphenylacetic acid across different solvent environments.[1] Note the "Solubility Valley" at neutral pH.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 450579, 2-Amino-2-phenylacetic acid. Retrieved from [Link]

-

European Patent Office. (2008).[1] EP1828110A1 - Process for the preparation of tamsulosin and intermediates thereof.[1] Retrieved from

-

Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard reference for zwitterionic solubility profiles).

Advanced Safety Data & Handling Whitepaper: 2-(2-Amino-5-ethoxyphenyl)acetic acid

Executive Summary

2-(2-Amino-5-ethoxyphenyl)acetic acid is a highly functionalized aromatic building block critical to the synthesis of active pharmaceutical ingredients (APIs), including targeted kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The molecule features an electron-donating ethoxy group, a nucleophilic primary amine, and an electrophilic carboxylic acid. This bifunctional nature presents unique physicochemical behaviors, stability challenges, and specific toxicological hazards. This whitepaper provides a comprehensive, field-proven guide to the safe handling, reactivity profiling, and emergency mitigation of this compound.

Physicochemical Profiling & Structural Causality

The structural arrangement of 2-(2-Amino-5-ethoxyphenyl)acetic acid dictates its macroscopic properties. The presence of both an acidic and a basic functional group gives the molecule zwitterionic potential, though the basicity of the amine is attenuated by its conjugation with the aromatic ring. The ethoxy substituent at the 5-position significantly increases the lipophilicity of the molecule, altering its solubility profile compared to unsubstituted aminophenylacetic acids.

Table 1: Estimated Physicochemical Properties

| Parameter | Value / Description | Structural Causality |

| Molecular Formula | C₁₀H₁₃NO₃ | N/A |

| Molecular Weight | 195.22 g/mol | N/A |

| Physical State | White to beige crystalline solid | Aromatic stacking and intermolecular hydrogen bonding between the acid and amine groups. |

| Solubility | Soluble in DMSO, DMF; slightly soluble in H₂O | The ethoxy group increases organic solubility, while the zwitterionic nature limits aqueous solubility at neutral pH. |

| Melting Point | 145°C – 150°C (Decomposes) | High thermal energy is required to break the robust hydrogen-bonded lattice; excessive heat triggers lactamization. |

Mechanistic Toxicology & Hazard Identification

Based on analogous data for ethoxyphenylacetic and aminophenylacetic acid derivatives, this compound is classified under the Globally Harmonized System (GHS) as a Category 2 Irritant. Understanding the mechanistic toxicology is essential for designing effective safety protocols.

Mechanism of Action for Hazards

-

Skin and Eye Irritation (H315, H319): The carboxylic acid moiety acts as a proton donor that can disrupt the lipid bilayer of cellular membranes, causing localized pH drops and subsequent protein denaturation[1].

-

Respiratory Irritation (H335): Inhalation of the fine crystalline dust allows the compound to deposit on the mucosal membranes of the respiratory tract. The primary aniline derivative can undergo metabolic oxidation by cytochrome P450 enzymes, forming reactive electrophilic species (e.g., quinone-imines). These species covalently bind to nucleophilic residues on cellular proteins, triggering an inflammatory response and sensitization[2].

Table 2: GHS Hazard Classification & Precautionary Directives

| GHS Category | Hazard Statement | Primary Precautionary Statement |

| Skin Irritation (Cat. 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. |

| Eye Irritation (Cat. 2) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water. |

| STOT SE (Cat. 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors. |

Reactivity, Stability, and Degradation Pathways

The ortho-relationship between the amino group and the acetic acid side chain makes this compound highly susceptible to intramolecular cyclization. When exposed to heat or acidic conditions, the amine attacks the carbonyl carbon, releasing water and forming an inactive oxindole derivative. Furthermore, the electron-rich ethoxy-aniline system is prone to rapid oxidation upon exposure to ambient oxygen and light.

Fig 1: Chemical degradation and controlled reactivity pathways of the compound.

Experimental Protocols: Safe Handling & Reaction Setup

To prevent degradation and ensure operator safety, the handling of 2-(2-Amino-5-ethoxyphenyl)acetic acid must follow a strict, self-validating workflow. The following protocol outlines the setup for a standard amide coupling reaction.

Step-by-Step Methodology: Amide Coupling Setup

-

Step 1: Pre-weighing Environmental Control.

-

Action: Ground the analytical balance and use an anti-static ionizer before transferring the solid.

-

Causality: The crystalline powder is prone to static cling, which can cause aerosolization and subsequent inhalation exposure (H335).

-

-

Step 2: Inert Atmosphere Setup.

-

Action: Transfer the weighed solid to a dry, round-bottom flask. Seal with a septum and purge the flask with Argon for 15 minutes using a Schlenk line.

-

Causality: Argon is heavier than air and displaces oxygen, preventing the formation of toxic quinone-imine degradation products.

-

Validation: Monitor the oil bubbler rate. A steady, unidirectional bubble flow with no reverse suction validates a perfectly sealed, inert system.

-

-

Step 3: Reagent Solubilization.

-

Action: Inject anhydrous DMF through the septum to dissolve the starting material completely before adding coupling agents (e.g., HATU, DIPEA).

-

Causality: Ensuring complete dissolution prevents localized thermal spikes upon reagent addition, which would otherwise trigger premature ortho-lactamization.

-

-

Step 4: Reaction Monitoring & Quenching.

-

Action: Monitor the reaction via LCMS. Once complete, quench with a saturated aqueous ammonium chloride solution.

-

Validation: The disappearance of the starting material mass peak (m/z ~196 [M+H]+) on the LCMS chromatogram validates that the reactive and irritating free amine has been fully consumed, rendering the workup phase significantly safer for the operator.

-

Emergency Response & Spill Mitigation

In the event of a powder spill, standard sweeping will aerosolize the irritating dust. A controlled, chemically sound mitigation strategy is required.

Fig 2: Step-by-step emergency spill response and chemical decontamination workflow.

Step-by-Step Methodology: Spill Decontamination

-

Step 1: Isolation & PPE Donning. Immediately restrict access to the area. Don a P100 particulate respirator, chemical-resistant nitrile gloves, and safety goggles.

-

Step 2: Solid Containment (Moistening). Lightly mist the spilled powder with a 1:1 mixture of water and isopropanol.

-

Causality: The liquid increases the mass of the particles and disrupts static forces, completely preventing the aerosolization of the respiratory irritant.

-

-

Step 3: Mechanical Collection. Use a non-sparking, disposable plastic scoop to collect the moistened slurry into a hazardous waste container.

-

Step 4: Chemical Decontamination. Scrub the spill surface with a mildly basic detergent solution (e.g., 5% sodium bicarbonate in soapy water).

-

Causality: The mild base deprotonates any residual carboxylic acid, converting it into a highly water-soluble sodium salt that is easily wiped away, ensuring no acidic residue remains to cause dermal burns.

-

-

Step 5: Validation of Cleanliness.

-

Validation: Swab the decontaminated surface with a wet pH indicator strip. A neutral reading (pH 6.5–7.5) provides self-validating proof that all acidic chemical residue has been successfully neutralized and removed.

-

References

-

Title: 4-Ethoxyphenylacetic Acid | 4919-33-9 - Sigma-Aldrich | Source: sigmaaldrich.com | URL:

-

Title: SAFETY DATA SHEET - TCI Chemicals (2-Ethoxyphenylacetic Acid) | Source: tcichemicals.com | URL:

-

[1] Title: SAFETY DATA SHEET - Fisher Scientific (4-Aminophenylacetic acid) | Source: fishersci.ie | URL: 1

-

[2] Title: 2-Aminophenylacetic acid | C8H9NO2 | CID 583776 - PubChem - NIH | Source: nih.gov | URL: 2

Sources

An In-depth Technical Guide to Linker Chemistry in Bioconjugation: A Comparative Analysis of AEEA and Aromatic Amino Acid Linkers

This guide provides a detailed exploration of two distinct classes of chemical linkers pivotal in the field of drug development: the hydrophilic, polyethylene glycol (PEG)-based AEEA linker and a representative aromatic amino acid linker, 2-amino-5-ethoxyphenylacetic acid. While the AEEA linker is a well-established component in the design of antibody-drug conjugates (ADCs) and other bioconjugates, 2-amino-5-ethoxyphenylacetic acid serves here as a model for aromatic linkers, allowing for a comprehensive discussion of the fundamental principles that guide linker selection. We will delve into the profound impact of a linker's physicochemical properties—such as hydrophilicity, steric hindrance, and rigidity—on the stability, efficacy, and overall therapeutic index of a bioconjugate.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a theoretical understanding of these linker types but also practical insights into the experimental design and validation of the resulting bioconjugates.

Part 1: Foundational Principles of Linker Chemistry in Drug Conjugates

The linker in an antibody-drug conjugate is a critical component that connects the monoclonal antibody to the cytotoxic payload.[] Its design is paramount, as it must ensure stability in circulation to prevent premature drug release, yet facilitate the efficient release of the payload within the target cancer cell.[2] The choice between different linker architectures can significantly influence the drug-to-antibody ratio (DAR), solubility, and potential for aggregation of the final ADC.[3]

Linkers are broadly categorized as cleavable or non-cleavable.[]

-

Cleavable linkers are designed to be broken down by specific triggers within the tumor microenvironment, such as low pH or the presence of certain enzymes.[2]

-

Non-cleavable linkers , conversely, release the payload upon the complete degradation of the antibody within the lysosome of the target cell.[4][5] This approach often leads to enhanced plasma stability and a wider therapeutic window.[4][6]

The chemical properties of the linker, including its length, flexibility, and hydrophilicity, also play a crucial role in the overall performance of the ADC.[][8]

Part 2: The AEEA Linker: A Hydrophilic, Non-Cleavable Workhorse

The term AEEA stands for [2-(2-aminoethoxy)ethoxy]acetic acid. It is a short, hydrophilic, PEG-based linker that has found significant application in the development of ADCs and other bioconjugates.[9][10] Its structure is characterized by a flexible chain of ethoxy units, which imparts desirable physicochemical properties.

Chemical Structure and Properties of AEEA

The AEEA linker possesses a simple yet effective structure that provides a balance of reactivity and stability.

Caption: Chemical structure of [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA).

The key attributes of the AEEA linker are summarized in the table below:

| Property | Description | Impact on Bioconjugates |

| Hydrophilicity | The presence of ether oxygens and the terminal carboxylic acid group makes AEEA highly water-soluble.[11] | Improves the solubility of hydrophobic payloads, reduces the propensity for aggregation, and can lead to improved pharmacokinetics.[2][3][12] |

| Flexibility | The single bonds throughout the ethylene glycol-like structure allow for considerable conformational freedom. | Can facilitate the interaction of the payload with its target once released inside the cell. |

| Biocompatibility | PEG-based structures are generally well-tolerated and non-immunogenic.[11] | Contributes to a favorable safety profile of the resulting bioconjugate. |

| Non-Cleavable Nature | AEEA forms stable amide bonds and lacks specific enzymatic or pH-sensitive cleavage sites.[4] | Ensures high plasma stability, minimizing off-target toxicity from premature payload release.[6][13] |

Synthesis and Application of AEEA-containing Linkers

AEEA is typically incorporated into larger linker constructs, often in its protected form (e.g., Fmoc-AEEA-OH) during solid-phase peptide synthesis.[9] A common synthetic route starts from 2-[2-(2-chloroethoxy)ethoxy]-ethanol.[9] These linkers are then activated (e.g., as NHS esters) for conjugation to amine groups on antibodies or other proteins.[14]

The workflow for synthesizing an ADC using an AEEA-based linker generally involves the following key steps:

Sources

- 2. precisepeg.com [precisepeg.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 5. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]

- 6. ADME and Safety Aspects of Non-cleavable Linkers in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 9. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 10. CAS 134978-97-5: 2-(2-(2-Aminoethoxy)ethoxy)acetic acid [cymitquimica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. purepeg.com [purepeg.com]

- 13. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. benchchem.com [benchchem.com]

The Synthesis and Functionalization of 2-Aminophenylacetic Acid Derivatives: A Comprehensive Technical Guide

Introduction: The Chemical Context

As a foundational building block in medicinal chemistry, 2-aminophenylacetic acid (ortho-aminophenylacetic acid) is a critical intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, as well as complex heterocycles including oxindoles and pyrrolo[1,2-a]quinolines.

Nomenclature Note: It is crucial to distinguish this compound from its constitutional isomer, alpha-aminophenylacetic acid (phenylglycine). In 2-aminophenylacetic acid, the primary amine is located on the ortho-position of the phenyl ring, rendering it highly susceptible to intramolecular cyclization.

The central challenge in synthesizing and isolating 2-aminophenylacetic acid is its thermodynamic instability relative to its dehydrated lactam form, oxindole (indolin-2-one)[1]. Because the proximity of the ortho-amine to the carboxylic acid heavily favors a 5-endo-trig/5-exo-trig cyclization, the synthetic design must strictly control pH and thermal conditions to trap the open-chain amino acid before it falls into the thermodynamic sink of the lactam[2].

Strategic Retrosynthetic Pathways & Mechanistic Causality

To successfully isolate the open-chain derivative, synthetic chemists typically rely on three primary pathways, each chosen based on the substitution pattern required for the final active pharmaceutical ingredient (API).

Catalytic Transfer Hydrogenation of 2-Nitrophenylacetic Acid

The most direct route to 2-aminophenylacetic acid is the reduction of commercially available 2-nitrophenylacetic acid. However, classical reduction methods using harsh metals and acids (e.g., Sn/HCl or Fe/AcOH) almost universally result in over-reaction, yielding oxindole due to acid-catalyzed intramolecular dehydration[1].

The Causality of Catalyst Choice: To prevent premature lactamization, modern protocols utilize Pd/C-catalyzed transfer hydrogenation with ammonium formate. Ammonium formate decomposes in situ to yield hydrogen gas and carbon dioxide, maintaining a near-neutral pH. This mild environment prevents the protonation of the carboxylic acid, thereby stalling the nucleophilic attack of the newly formed amine and preserving the open-chain structure.

Hydrolytic Ring-Opening of Oxindoles

When highly substituted oxindoles are readily available (often synthesized via the Gassman oxindole synthesis or transition-metal catalyzed intramolecular amination), they can be reverse-engineered into 2-aminophenylacetic acid derivatives via hydrolysis[3].

The Causality of pH Control: Because oxindole is the thermodynamic sink, acidic hydrolysis is generally ineffective for isolating the open-chain form; the equilibrium shifts back to the lactam upon workup. Instead, strong basic hydrolysis (using NaOH or Ba(OH)₂) is employed to irreversibly open the ring by forming the carboxylate salt. Careful neutralization to the exact isoelectric point (pH ~4.5–5.0) is required to precipitate the zwitterionic amino acid without triggering re-cyclization[3].

Visualizing the Reaction Network

The following diagram illustrates the equilibrium dynamics and synthetic pathways governing 2-aminophenylacetic acid.

Figure 1: Synthetic pathways and equilibrium dynamics of 2-aminophenylacetic acid.

Quantitative Data on Synthesis Yields

The table below summarizes the comparative efficiency of various synthetic routes, highlighting the primary chemical challenges associated with each.

| Synthesis Route | Starting Material | Catalyst / Reagents | Reaction Conditions | Typical Yield | Primary Challenge |

| Transfer Hydrogenation | 2-Nitrophenylacetic acid | Pd/C (10%), NH₄HCO₂ | EtOH, Reflux, 2h | 72 - 85% | Preventing spontaneous lactamization |

| Chemical Reduction | 2-Nitrophenylacetic acid | Sn / HCl or Fe / AcOH | Aqueous, Reflux, 4h | < 50% (Open) | Over-reaction to oxindole |

| Lactam Hydrolysis | Oxindole (Indolin-2-one) | Ba(OH)₂ or NaOH | H₂O, Reflux, 12h | 60 - 79% | Equilibrium heavily favors lactam |

| Cross-Coupling | 2-Bromophenylacetic acid | Pd(OAc)₂, Phosphine, NH₃ | Dioxane, 100°C, 18h | 55 - 70% | Steric hindrance at ortho position |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols include built-in In-Process Controls (IPCs). These allow the bench scientist to validate the success of the reaction system dynamically.

Protocol A: Mild Transfer Hydrogenation of 2-Nitrophenylacetic Acid

Adapted for the synthesis of pyrrolo[1,2-a]quinoline precursors.

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrophenylacetic acid (1.0 equiv, ~5.5 mmol) in absolute ethanol (20 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under an inert argon atmosphere to prevent catalytic ignition of the solvent.

-

Hydrogen Source: Add ammonium formate (5.0 equiv) in one portion.

-

Reaction: Heat the mixture to gentle reflux for 2 hours.

-

Self-Validating IPCs:

-

Visual Cue: The initial bright yellow color of the nitro compound will fade to a pale yellow or colorless solution as the reduction completes.

-

TLC Validation: Spot the mixture against the starting material (Eluent: EtOAc/Hexane 1:1). The high-Rf nitro spot must disappear entirely, replaced by a lower-Rf, ninhydrin-positive spot indicating the primary amine.

-

-

Workup: Cool to room temperature, filter the mixture through a Celite pad to remove Pd/C, and concentrate the filtrate in vacuo. Dilute with ethyl acetate, wash with brine, dry over MgSO₄, and crystallize from hexane to afford the product.

-

Analytical IPC: ¹H NMR (CDCl₃) must show the disappearance of downfield nitro-aromatic protons and the emergence of a broad singlet at ~4.27 ppm (2H, -NH₂).

Protocol B: Base-Mediated Hydrolysis of Oxindole

Optimized for bypassing the thermodynamic stability of the lactam ring[3].

-

Setup: Suspend oxindole (1.0 equiv) in a 2M aqueous solution of barium hydroxide (Ba(OH)₂, 2.5 equiv).

-

Reaction: Reflux the mixture vigorously for 12 hours.

-

Self-Validating IPCs:

-

Visual Cue: Oxindole is poorly soluble in water. As the amide bond cleaves, the suspension will transition into a clear, homogeneous solution containing the barium salt of the amino acid.

-

-

Workup & Precipitation: Cool the solution to 0°C. Carefully add 1M sulfuric acid (H₂SO₄) dropwise. This serves a dual purpose: it precipitates the barium as insoluble BaSO₄ and lowers the pH.

-

Isoelectric Trapping (Critical Step): Monitor the pH continuously. Stop the acid addition exactly at pH 4.5–5.0. Filter off the BaSO₄. Concentrate the filtrate under reduced pressure to induce the crystallization of 2-aminophenylacetic acid.

-

Failure Mode Warning: If the pH drops below 2, the amine will protonate and remain highly soluble. If the acidic solution is heated, it will rapidly dehydrate back to oxindole.

-

-

Analytical IPC: IR Spectroscopy of the isolated crystals must show the replacement of the strong lactam C=O stretch (~1700 cm⁻¹) with a carboxylic acid C=O stretch (~1685 cm⁻¹) and broad N-H/O-H stretches (>3000 cm⁻¹)[3].

References

- US3796716A - Production of o-aminophenylacetic acid Source: Google Patents URL

- Source: e-bookshelf.

- Source: Moroccan Journal of Heterocyclic Chemistry (imist.ma)

- 2-Oxoindoline-5-carboxamide | CAS 199328-21-7 Source: Benchchem URL

Sources

Methodological & Application

synthesis protocols for 2-(2-Amino-5-ethoxyphenyl)acetic acid from 5-ethoxy-2-nitro-phenylacetic acid

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a highly reliable, self-validating methodology for the reduction of 5-ethoxy-2-nitrophenylacetic acid to 2-(2-amino-5-ethoxyphenyl)acetic acid while strictly controlling intramolecular lactamization.

Executive Summary & Mechanistic Insights

The reduction of ortho-nitrophenylacetic acid derivatives to their corresponding anilines is a fundamental transformation in the synthesis of indole and oxindole-based pharmaceuticals. However, the synthesis of 2-(2-amino-5-ethoxyphenyl)acetic acid from 5-ethoxy-2-nitrophenylacetic acid presents a distinct chemoselectivity challenge: the spontaneous, thermodynamically driven dehydration of the product to form a 5-membered lactam (5-ethoxyindolin-2-one)[1][2].

The "Ethoxy Effect" and Causality of Cyclization

As an Application Scientist, it is critical to understand why this specific substrate is exceptionally prone to cyclization. The ethoxy group (-OCH₂CH₃) at the 5-position is situated para to the newly formed amino group at the 2-position. Through resonance (+R effect), the strongly electron-donating ethoxy group significantly increases the electron density on the nitrogen atom of the aniline.

This heightened nucleophilicity drastically accelerates the intramolecular attack of the amine onto the adjacent electrophilic carboxylic acid carbon. If the reduction is performed under standard harsh conditions (e.g., elevated temperatures or strong acids like HCl), the carboxylic acid is protonated (making it a better leaving group), and the system rapidly dehydrates to the oxindole[3][4].

To isolate the free, open-chain amino acid, the reaction must be kinetically controlled . The protocols below utilize mild pH, low thermal energy, and self-validating in-process controls to trap the amino acid before cyclization can occur.

Reaction Pathway & Workflow Visualization

Fig 1: Chemoselective pathways for the reduction of 5-ethoxy-2-nitrophenylacetic acid.

Quantitative Protocol Comparison

The following table summarizes the performance metrics of the three distinct pathways outlined in this guide.

| Protocol | Methodology | Expected Yield | Product Purity | Cyclization Risk | Scalability |

| A | Catalytic Hydrogenation (Pd/C) | 85 – 92% | >98% (LC-MS) | Low | Excellent (Flow or Batch) |

| B | Mild Chemical (Fe/NH₄Cl) | 75 – 82% | >95% (LC-MS) | Moderate | Good (Economical) |

| C | Oxindole Hydrolysis (Rescue) | 65 – 70% | >92% (LC-MS) | N/A | Moderate |

Experimental Protocols (Self-Validating Systems)

Protocol A: Kinetically Controlled Catalytic Hydrogenation (Preferred)

This method utilizes mild, neutral conditions to prevent the acid-catalyzed dehydration of the intermediate[2][5].

Reagents:

-

5-Ethoxy-2-nitrophenylacetic acid: 1.0 eq (10 g, 44.4 mmol)

-

10% Pd/C (50% wet): 0.1 eq by weight (1.0 g)

-

Absolute Ethanol (or Ethyl Acetate): 150 mL

-

Hydrogen gas (Balloon or Parr reactor)

Step-by-Step Workflow:

-

Preparation: Dissolve the starting material in absolute ethanol in a heavy-walled flask.

-

Inertion: Purge the vessel with N₂ gas for 10 minutes. Carefully add the wet Pd/C catalyst. Causality: Wet catalyst prevents the ignition of ethanol vapors.

-

Reduction: Evacuate the flask and backfill with H₂ gas (1-2 atm). Stir vigorously at 20–25 °C . Do not exceed 30 °C.

-

Self-Validation Check 1 (IPC): Monitor H₂ uptake. The reaction is typically complete when uptake ceases (approx. 2-4 hours).

-

Self-Validation Check 2 (IPC): Perform TLC (DCM:MeOH 9:1). The starting material (UV active, yellow) should be entirely replaced by a highly polar, ninhydrin-positive spot (the free amine).

-

Workup: Filter the mixture through a pad of Celite under N₂ to remove the catalyst. Wash the pad with cold ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure at a bath temperature strictly below 35 °C . Causality: Thermal stress during concentration is the primary cause of late-stage oxindole formation. Triturate the resulting residue with cold diethyl ether to yield the target product as an off-white solid.

Protocol B: Mild Béchamp Reduction (Alternative)

When high-pressure hydrogenation is unavailable, a modified Béchamp reduction using a mild proton source (NH₄Cl) instead of HCl prevents the drastic pH drop that triggers lactamization.

Step-by-Step Workflow:

-

Activation: In a 500 mL flask, suspend Iron powder (4.0 eq) and NH₄Cl (2.0 eq) in a mixture of Ethanol/Water (3:1, 200 mL). Heat to 60 °C for 15 minutes to activate the iron surface.

-

Addition: Add 5-ethoxy-2-nitrophenylacetic acid (1.0 eq) portion-wise over 30 minutes. Maintain the temperature at 60–65 °C.

-

Self-Validation Check (IPC): Monitor via LC-MS. Look for the appearance of the[M+H]⁺ peak at m/z 196.1 (target) and ensure the absence of m/z 178.1 (oxindole byproduct).

-

Filtration: Once complete (approx. 2 hours), filter the hot mixture through Celite to remove iron oxides.

-

Isoelectric Precipitation: Concentrate the filtrate to remove ethanol. Cool the aqueous layer to 5 °C and carefully adjust the pH to 5.0–5.5 using 1M acetic acid. Causality: This is the isoelectric point of the amino acid, causing it to precipitate as a zwitterion without providing enough acidity to catalyze ring closure. Filter and dry under vacuum.

Protocol C: Oxindole Ring-Opening (Rescue Pathway)

If the reaction inadvertently overheats or acidifies, the resulting 5-ethoxyindolin-2-one can be rescued via basic hydrolysis[4].

Step-by-Step Workflow:

-

Hydrolysis: Suspend the oxindole byproduct in a 10% NaOH aqueous solution mixed with equal parts ethanol.

-

Reflux: Heat the mixture to reflux (approx. 80 °C) for 3-4 hours to force the lactam ring open.

-

Self-Validation Check (IPC): TLC should indicate the disappearance of the fast-moving oxindole spot.

-

Neutralization (Critical): Cool the mixture to 0 °C. Slowly add 1M HCl dropwise until the pH reaches exactly 5.5 . Causality: Dropping the pH below 4.0 will immediately trigger re-cyclization back to the oxindole.

-

Isolation: Collect the precipitated 2-(2-amino-5-ethoxyphenyl)acetic acid via vacuum filtration and wash with ice-cold water.

References

-

Title: Synthesis of Oxindoles via SmI2-Promoted Reduction of 2-Nitrophenylacetic Acids Source: ResearchGate URL: [Link]

-

Title: An Expeditious Synthesis Some Pyrrolo[1,2-a]Quinoline Derivatives Source: Sphinx Knowledge House URL: [Link]

-

Title: A simple synthesis of 5-methoxyindole and 5-methoxy-2-oxindole Source: Semantic Scholar URL: [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis of 5-Ethoxyoxindole via Intramolecular Cyclization

Abstract & Introduction